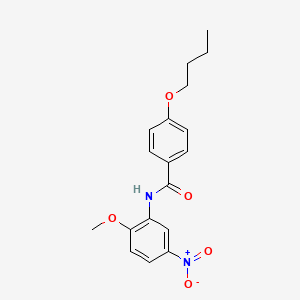

4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Description

BenchChem offers high-quality 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-3-4-11-25-15-8-5-13(6-9-15)18(21)19-16-12-14(20(22)23)7-10-17(16)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSYRDPETZZMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Technical Analysis: Physicochemical Profiling of 4-Butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Executive Summary

Compound Identity: 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide Molecular Formula: C₁₈H₂₀N₂O₅ Core Scaffold: Diaryl Amide (Benzanilide derivative)

This technical guide provides a comprehensive physicochemical analysis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide , a specific nitro-aromatic benzamide derivative. While often encountered in diversity-oriented synthesis libraries or as a specific probe in antimicrobial research (structurally analogous to known nitro-aromatic inhibitors), its precise characterization is critical for establishing structure-activity relationships (SAR).

This document details the molecular weight calculations, structural fragmentation patterns for mass spectrometry, and the theoretical physicochemical properties relevant to drug development, specifically adhering to Lipinski’s Rule of 5.

Molecular Identity & Structural Analysis

The molecule is constructed from two distinct aromatic domains linked by an amide bond.[1] Its physicochemical behavior is dictated by the electron-withdrawing nitro group and the lipophilic butoxy tail.

Structural Breakdown

-

Domain A (Acyl Component): 4-Butoxybenzoyl moiety. The butyl ether chain adds significant lipophilicity (

), facilitating membrane permeability. -

Domain B (Amine Component): 2-Methoxy-5-nitroaniline moiety. The nitro group at the 5-position (meta to the amine, para to the methoxy) is a critical pharmacophore often associated with reductive bioactivation.

-

Linker: Amide bond (-CONH-), providing a rigid, planar core prone to hydrogen bonding.

Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.[1]

Caption: Structural decomposition of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide highlighting the lipophilic tail and electronic head group.

Molecular Weight & Mass Spectrometry Data

Precise molecular weight determination is the primary metric for quality control (QC) and identity verification.

Calculated Mass Values

The following values are derived using IUPAC standard atomic weights.

| Property | Value | Unit | Relevance |

| Molecular Formula | C₁₈H₂₀N₂O₅ | - | Elemental Composition |

| Average Molecular Weight | 344.36 | g/mol | Stoichiometric calculations |

| Monoisotopic Mass | 344.1372 | Da | High-Resolution Mass Spec (HRMS) |

| [M+H]⁺ (Protonated) | 345.1445 | m/z | Positive Mode ESI-MS |

| [M+Na]⁺ (Sodiated) | 367.1264 | m/z | Common Adduct in ESI |

Elemental Composition Analysis

For elemental analysis (CHN) validation, the theoretical percentages are:

-

Carbon (C): 62.78%

-

Hydrogen (H): 5.85%

-

Nitrogen (N): 8.14%

-

Oxygen (O): 23.23%

Technical Note: In High-Resolution Mass Spectrometry (HRMS), the presence of the nitro group often leads to a characteristic fragment loss of 30 Da (NO) or 46 Da (NO₂) in MS/MS experiments.

Physicochemical Profile & Drug-Likeness

Understanding the molecular weight in the context of "Lipinski's Rule of 5" (Ro5) helps predict the oral bioavailability of the compound.

Lipinski Compliance Table

| Parameter | Value | Ro5 Limit | Status | Analysis |

| Molecular Weight | 344.36 | < 500 Da | PASS | Ideal range for oral absorption. |

| LogP (Predicted) | ~3.8 | < 5 | PASS | The butoxy chain increases lipophilicity, aiding permeability but potentially reducing aqueous solubility. |

| H-Bond Donors | 1 | < 5 | PASS | Only the amide nitrogen acts as a donor. |

| H-Bond Acceptors | 6 | < 10 | PASS | Includes amide O, ether O (x2), and nitro O (x2). |

Solubility & Formulation Implications

-

Solubility: Due to the significant lipophilic character (C4-alkoxy chain + aromatic rings) and lack of ionizable basic centers (the amide is neutral, the nitro group is non-basic), this compound is expected to have low aqueous solubility .

-

Formulation Strategy: For biological assays, stock solutions should be prepared in DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

Synthesis & Quality Control Workflow

To ensure the integrity of the molecular weight data, the synthesis and verification workflow must be robust.

Retrosynthetic Logic

The most efficient synthesis involves the acylation of the specific aniline derivative.

-

Reactants: 4-Butoxybenzoyl chloride + 2-Methoxy-5-nitroaniline.

-

Conditions: Basic conditions (Pyridine or Et₃N/DCM) to neutralize the HCl byproduct.

QC Protocol (Self-Validating System)

The following workflow ensures the compound matches the theoretical molecular weight.

Caption: Quality Control decision tree for verifying molecular weight and structural identity.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

PubChem Compound Summary. (2024). "4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide" (Isomer Reference). National Center for Biotechnology Information. Link

-

AppChem. (2024).[2] "Product Catalog: Benzamide Derivatives and Physicochemical Properties." Link

-

LookChem. (2024). "Benzamide, 2-butoxy-5-nitro- Synthesis and Properties." Link

Sources

Methodological & Application

Synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide, a novel benzamide derivative with potential applications in medicinal chemistry and materials science. Two robust and widely applicable synthetic strategies are presented: the activation of 4-butoxybenzoic acid using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) coupling system, and a more rapid protocol employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). This guide is designed for researchers, scientists, and drug development professionals, offering a detailed rationale for procedural steps, in-depth protocols, and guidance on purification and analytical validation.

Introduction

The amide bond is a fundamental linkage in chemistry and biology, forming the backbone of peptides and proteins and being a prevalent feature in a vast array of pharmaceuticals and functional materials.[1] The synthesis of N-aryl benzamides, such as the title compound, is of significant interest due to their diverse biological activities and utility as versatile chemical intermediates. The target molecule, 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide, incorporates a butoxy group for increased lipophilicity, a nitro-substituted aniline moiety which can be a pharmacophore or a precursor for further functionalization, and a central amide linkage.

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to proceed at a reasonable rate.[1] This guide details two highly effective methods for this transformation, providing the end-user with options based on reagent availability, desired reaction time, and specific substrate considerations.

Reaction Scheme

The synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide is achieved through the coupling of 4-butoxybenzoic acid and 2-methoxy-5-nitroaniline.

Caption: General reaction scheme for the synthesis.

Materials and Methods

Starting Materials

| Compound | CAS Number | Molecular Weight | Supplier | Notes |

| 4-Butoxybenzoic acid | 1498-96-0 | 194.23 g/mol | Commercially Available | Store in a cool, dry place.[2] |

| 2-Methoxy-5-nitroaniline | 99-59-2 | 168.15 g/mol | Commercially Available | Harmful if swallowed or in contact with skin. May cause genetic defects. Handle with appropriate PPE.[3][4] |

| EDC.HCl | 25952-53-8 | 191.70 g/mol | Commercially Available | Water-soluble carbodiimide. |

| HOBt | 2592-95-2 | 135.12 g/mol | Commercially Available | Can be explosive when dry. Use with caution. |

| HATU | 148893-10-1 | 380.23 g/mol | Commercially Available | Highly efficient coupling reagent. |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | Commercially Available | Non-nucleophilic base. |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the widely adopted EDC/HOBt coupling system, known for its efficiency and ability to suppress racemization in chiral substrates. The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[5]

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-butoxybenzoic acid (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of carboxylic acid).

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 2-methoxy-5-nitroaniline (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C using an ice bath with gentle stirring.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents) portion-wise to the reaction mixture.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for EDC/HOBt mediated synthesis.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often leads to faster reaction times and higher yields, particularly with sterically hindered or electron-deficient amines.[3][6]

Step-by-Step Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-butoxybenzoic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, approximately 5 mL per mmol of carboxylic acid).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 equivalents) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

-

Add 2-methoxy-5-nitroaniline (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Workflow for HATU mediated synthesis.

Purification and Characterization

Purification

The crude product obtained from either protocol can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 7:3), is recommended to effectively separate the product from any unreacted starting materials and byproducts. The fractions containing the pure product, as determined by TLC, should be combined and the solvent removed under reduced pressure to yield the final compound. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for further purification if necessary.

Analytical Validation (Predicted Data)

As no experimental data for 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been reported in the literature, the following characterization data is predicted based on the analysis of structurally similar compounds.[7][8]

-

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): ~9.0-9.5 (s, 1H, NH), ~8.2-8.5 (m, 2H, Ar-H), ~7.8-8.0 (d, 2H, Ar-H), ~7.0-7.2 (d, 2H, Ar-H), ~4.1 (t, 2H, OCH₂), ~4.0 (s, 3H, OCH₃), ~1.8 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ (ppm): ~165 (C=O), ~163 (Ar-C), ~148 (Ar-C), ~141 (Ar-C), ~132 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~122 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH), ~68 (OCH₂), ~56 (OCH₃), ~31 (CH₂), ~19 (CH₂), ~14 (CH₃).

-

-

FT-IR (KBr, cm⁻¹):

-

~3300-3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1660-1680 (C=O stretch, Amide I), ~1580-1600 (Ar C=C stretch), ~1520-1540 (N-O asymmetric stretch), ~1340-1360 (N-O symmetric stretch), ~1250 (Ar-O-C stretch).

-

-

Mass Spectrometry (ESI+):

-

m/z: Calculated for C₁₈H₂₀N₂O₅ [M+H]⁺: 345.14.

-

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2-Methoxy-5-nitroaniline is classified as harmful and may cause genetic defects; avoid inhalation, ingestion, and skin contact.[3]

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols detailed in this application note provide reliable and efficient methods for the synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide. The choice between the EDC/HOBt and HATU coupling reagents allows for flexibility based on laboratory resources and desired reaction kinetics. The provided purification and predicted analytical data will aid researchers in obtaining and validating the target compound for further investigation in their respective fields.

References

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

PrepChem. (n.d.). Synthesis of 4-Butoxybenzoic acid (23). Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

PubChem. (n.d.). 4-Butoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2022). Physicochemical and DFT studies of organic NLO single crystal 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methoxy-n-(2-methyl-5-nitrophenyl)benzamide. Retrieved from [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. rsc.org [rsc.org]

- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 5. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 4-methoxy-n-(2-methyl-5-nitrophenyl)benzamide (C15H14N2O4) [pubchemlite.lcsb.uni.lu]

Application Note & Protocol: High-Fidelity Amide Coupling of 4-Butoxybenzoic Acid and 2-Methoxy-5-Nitroaniline

Abstract

The formation of the amide bond is a cornerstone of modern synthetic chemistry, particularly within the realm of drug discovery and development where it is a prevalent feature in a vast number of pharmaceutical agents.[1][2] This application note provides a detailed, field-proven protocol for the efficient synthesis of N-(2-methoxy-5-nitrophenyl)-4-butoxybenzamide via the carbodiimide-mediated coupling of 4-butoxybenzoic acid and the electron-deficient amine, 2-methoxy-5-nitroaniline. We will delve into the mechanistic rationale behind the chosen coupling system, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt), and offer expert insights into reaction optimization, purification, and characterization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a robust and reproducible method for the synthesis of complex benzanilide derivatives.

Introduction: The Rationale of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring harsh conditions that are incompatible with complex molecular architectures. The primary barrier is the acid-base reaction between the two components, which forms a non-reactive carboxylate-ammonium salt. To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[3]

For this specific transformation, we are coupling a moderately activated carboxylic acid (4-butoxybenzoic acid) with an electron-deficient aniline (2-methoxy-5-nitroaniline). The presence of the nitro group on the aniline ring significantly reduces its nucleophilicity, making the coupling more challenging than with simple anilines. The chosen EDC/HOBt system is particularly well-suited for this task. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] However, this intermediate can be susceptible to side reactions, such as rearrangement to an inactive N-acylurea. The addition of HOBt mitigates this by rapidly trapping the O-acylisourea to form an HOBt-ester.[4][5][6] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to a cleaner reaction and higher yields.[4][7]

Health & Safety

Prior to commencing any experimental work, it is imperative to conduct a thorough risk assessment and adhere to all institutional safety protocols.

-

2-Methoxy-5-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[8] May cause damage to organs through prolonged or repeated exposure.[8][9] It is a suspected mutagen. Handle in a chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[8][9][10]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Can cause serious eye irritation and skin irritation. It is a potent sensitizer. Avoid inhalation of dust.

-

HOBt (1-Hydroxybenzotriazole): Anhydrous HOBt is explosive and is typically supplied with water of hydration to mitigate this risk. Handle with care and avoid excessive heating.

-

Dichloromethane (DCM): A suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

-

General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[8] Dispose of all chemical waste in accordance with local and national regulations.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Butoxybenzoic Acid | ≥98% | Sigma-Aldrich | |

| 2-Methoxy-5-nitroaniline | ≥98% | Alfa Aesar | |

| EDC·HCl (EDC) | ≥98% | Commercially Available | Store under inert gas. |

| HOBt·H₂O | ≥98% | Commercially Available | Anhydrous form is explosive. |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available | Redistill if necessary. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent for best results. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Hydrochloric Acid (HCl) | 1 M aq. | Commercially Available | For workup. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | Commercially Available | For workup. |

| Brine | Saturated aq. | Commercially Available | For workup. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Detailed Experimental Protocol

Reaction Setup and Execution

This protocol is designed for a 5 mmol scale reaction.

-

Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-butoxybenzoic acid (0.971 g, 5.0 mmol, 1.0 equiv.) and 2-methoxy-5-nitroaniline (0.841 g, 5.0 mmol, 1.0 equiv.).

-

Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Additive: Add 1-hydroxybenzotriazole monohydrate (HOBt·H₂O) (0.841 g, 5.5 mmol, 1.1 equiv.) to the solution.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

-

Activation: Once the solution has reached 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.15 g, 6.0 mmol, 1.2 equiv.) in one portion. Rationale: Adding the carbodiimide last and at a reduced temperature helps to control the initial exothermic reaction and minimizes the formation of byproducts.

-

Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (1.05 mL, 6.0 mmol, 1.2 equiv.) dropwise over 2 minutes. The reaction mixture may turn from colorless to yellow.[11] Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.

-

Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes. The product should have an Rf value intermediate between the two starting materials. Visualize spots using a UV lamp (254 nm). The reaction is complete when the limiting starting material is no longer visible.

Workup and Purification

-

Quenching: Upon completion, dilute the reaction mixture with DCM (50 mL).

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

-

1 M HCl (2 x 50 mL) - to remove residual DIPEA and EDC-urea byproduct.

-

Saturated NaHCO₃ solution (2 x 50 mL) - to remove residual HOBt and unreacted carboxylic acid.

-

Brine (1 x 50 mL) - to reduce the solubility of organic material in the aqueous layer.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product will likely be a yellow to orange solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel.

-

Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

-

Fractions: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

-

-

Final Product: Concentrate the pure fractions under reduced pressure to yield N-(2-methoxy-5-nitrophenyl)-4-butoxybenzamide as a solid. Dry the product under high vacuum to remove any residual solvent.[12]

Characterization and Data

| Parameter | Expected Result |

| Appearance | Yellow to pale orange solid |

| Yield | 75-90% |

| TLC (3:7 EtOAc/Hexanes) | Rf ≈ 0.4 |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.0 (s, 1H, Ar-H), ~8.5 (s, 1H, NH), ~8.0 (dd, 1H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (t, 2H, OCH₂), ~4.0 (s, 3H, OCH₃), ~1.8 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~165, 163, 158, 141, 133, 129, 126, 125, 118, 114, 109, 68, 56, 31, 19, 14 |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₈H₂₀N₂O₅: 345.14; found: 345.15 |

Mechanistic and Workflow Diagrams

Reaction Mechanism

The following diagram illustrates the key steps in the EDC/HOBt mediated amide coupling.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Workflow

This diagram provides a high-level overview of the experimental procedure.

Caption: High-level experimental workflow diagram.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive EDC (hydrolyzed).2. Wet solvent or reagents.3. Insufficient base. | 1. Use a fresh bottle of EDC.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Check the quality of DIPEA; consider adding slightly more (1.3 equiv.). |

| Multiple Spots on TLC after Reaction | 1. Incomplete reaction.2. Formation of N-acylurea byproduct.3. Degradation of product. | 1. Extend reaction time or slightly warm the reaction (e.g., to 30-35 °C).2. Ensure HOBt is added before EDC. The aqueous workup should remove most of this.3. Use base-treated silica gel for chromatography if the product is acid-sensitive.[12] |

| Difficulty Removing Urea Byproduct | The EDC-urea byproduct can sometimes be difficult to separate. | The 1 M HCl wash is critical. If problems persist, after concentrating the crude product, triturate with a solvent in which the product is sparingly soluble but the urea is more soluble (e.g., diethyl ether). |

| Oily Product After Purification | Residual solvent. | Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.[12] |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. [Link]

-

Semantic Scholar. (n.d.). Table 1 : Physical and Analytical Data on Benzanilide and Some of their Substituted Derivatives. [Link]

-

ACS Publications. (2012). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

-

Fisher Scientific. (2009). Safety Data Sheet: 3-Nitroaniline. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. [Link]

-

PubMed Central (PMC). (n.d.). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Chemical Communications (RSC Publishing). (n.d.). An N-ortho-nitrobenzylated benzanilide amino acid enables control of the conformation and membrane permeability of cyclic peptides. [Link]

-

RSC Advances (RSC Publishing). (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]

-

PubMed Central (PMC). (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

PubMed Central (PMC). (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

-

Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. lgcstandards.com [lgcstandards.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Advanced Recrystallization Protocols for Nitro-Benzamide Derivatives

Executive Summary & Strategic Importance

Nitro-benzamide derivatives (e.g., 3-nitrobenzamide, 4-nitrobenzamide, and their N-substituted analogs) are critical intermediates in the synthesis of PARP inhibitors, anti-infectives, and other bioactive scaffolds. Their purification presents a unique dichotomy:

-

Solubility: The molecule possesses dual polarity—the hydrogen-bonding amide group and the electron-withdrawing nitro group—requiring polar solvent systems.

-

Stability: The nitro group introduces thermal instability. Excessive heating or concentration can lead to runaway decomposition or shock sensitivity, particularly if metal impurities are present.

This guide provides a validated framework for solvent selection and safe recrystallization protocols, moving beyond basic "trial and error" to a mechanistic approach.

Solvent Selection Strategy: The Mechanistic Approach

The "Like Dissolves Like" rule is insufficient for complex functional arrays. For nitro-benzamides, we must balance the solvation of the amide hydrogen bond donor/acceptor sites against the lipophilicity of the benzene ring.

Primary Solvent Classes

| Solvent Class | Examples | Suitability | Mechanistic Rationale |

| Protic Polar | Ethanol (EtOH) , Methanol (MeOH) | High | Excellent H-bonding with the amide group. The ethyl/methyl chain accommodates the aromatic ring. Ethanol is the gold standard. |

| Aprotic Polar | Ethyl Acetate (EtOAc) , Acetonitrile (MeCN) | Medium | Good for less polar, N-substituted derivatives. EtOAc is safer than chlorinated solvents but may require a non-polar anti-solvent. |

| Highly Polar | DMSO, DMF | Low (Avoid) | While solubility is high, high boiling points make removal difficult and can thermally stress the nitro group during drying. |

| Non-Polar | Heptane, Hexane | Anti-Solvent | Used strictly to induce precipitation in mixed-solvent systems. |

The "Golden Pair": Ethanol / Water

For 80% of nitro-benzamide derivatives, Ethanol/Water is the superior solvent system.

-

High Temperature: Ethanol dissolves the organic framework.

-

Low Temperature: Water (added as an anti-solvent or present in 95% EtOH) dramatically reduces solubility, forcing crystallization.

-

Impurity Rejection: Water effectively keeps polar, inorganic salts in solution, while ethanol keeps organic byproducts (tars) dissolved.

Safety Directives: Thermal Hazards of Nitro Compounds

CRITICAL WARNING: Nitro compounds are energetic.[1] The decomposition energy (

-

Never Distill to Dryness: Concentrating nitro-benzamide mother liquors to dryness can concentrate unstable impurities (e.g., nitrated byproducts) leading to explosion.

-

Temperature Control: Do not exceed 10°C above the saturation point. Use oil baths, not direct hot plates, to prevent localized overheating.

-

Inert Atmosphere: While not strictly pyrophoric, recrystallization under Nitrogen (

) minimizes oxidative degradation of the amide.

Reference: Runaway reaction hazards in processing organic nitro compounds highlight the risks of thermal instability during concentration [1].

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: 3-nitrobenzamide, 4-nitrobenzamide, and crude solids with >85% purity.

-

Preparation: Place 1.0 g of crude nitro-benzamide in a 25 mL Erlenmeyer flask. Add a magnetic stir bar.

-

Dissolution: Add Absolute Ethanol (approx. 3-5 mL) and heat to near-boiling (75-78°C) with stirring.

-

Note: If solid remains, add hot ethanol in 0.5 mL increments until dissolved.

-

-

Hot Filtration (Optional): If insoluble particles (dust, salts) are visible, filter rapidly through a pre-warmed glass funnel.

-

Controlled Cooling: Remove from heat. Cap the flask with foil (poke small holes).[2] Allow to cool to Room Temperature (RT) slowly over 30-45 minutes.

-

Why? Rapid cooling traps impurities in the crystal lattice.

-

-

Crystallization: Once solid appears at RT, move to an ice-water bath (0-4°C) for 20 minutes to maximize yield.

-

Isolation: Filter via vacuum filtration (Buchner funnel).[3][4]

-

Wash: Wash the cake with cold ethanol (0°C).

-

Volume Rule: Use 1-2 mL of wash solvent per gram of solid.

-

-

Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C to prevent thermal degradation.

Protocol B: Mixed-Solvent Recrystallization (Ethanol/Water)

Best for: Derivatives with high solubility in pure ethanol or those requiring removal of highly polar impurities.

-

Dissolution: Dissolve crude material in the minimum amount of boiling Ethanol.

-

Anti-Solvent Addition: While maintaining boiling, add hot Water dropwise.

-

Endpoint: Continue adding water until a persistent cloudiness (turbidity) is observed.

-

-

Clarification: Add 2-3 drops of hot Ethanol to just clear the turbidity.

-

Crystallization: Allow to cool slowly to RT. The hydrophobic effect will drive the nitro-benzamide out of solution as the water content increases relative to temperature.

-

Isolation: Follow steps 5-8 from Protocol A.

Reference: BenchChem protocols highlight the efficacy of ethanol/water systems for nitroaromatic amides [2].

Decision Logic & Workflow Visualization

Solvent Selection Decision Tree

Figure 1: Decision tree for selecting the optimal solvent system based on initial solubility screening.

Recrystallization Workflow with Critical Control Points (CCPs)

Figure 2: Operational workflow emphasizing the Critical Control Point (CCP) regarding thermal stability.

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| "Oiling Out" (Liquid droplets form instead of crystals) | Melting point of impure solid < Boiling point of solvent. | 1.[1] Add more solvent to lower saturation temp.2.[5] Re-heat to dissolve oil.3. Seed with pure crystal at a lower temperature ( |

| No Crystallization | Supersaturation reached but nucleation inhibited. | 1. Scratch glass wall with rod.2. Add a seed crystal.3.[6] Cool further (Dry ice/acetone bath). |

| Colored Crystals | Impurities trapped in lattice. | 1. Use Activated Charcoal during hot filtration step (0.5-1% w/w).2. Perform a second recrystallization.[3] |

| Low Yield | Too much solvent used. | Concentrating mother liquor is risky. Better to cool to -20°C or add more anti-solvent (Water). |

References

-

IChemE Symposium Series. (1995). Runaway reaction hazards in processing organic nitrocompounds.[7] Retrieved from

-

BenchChem. (2025).[1][4] 3-Nitrobenzamide: A Versatile Precursor in Modern Organic Synthesis.[4] Retrieved from

-

Fisher Scientific. (2024).[8] Safety Data Sheet: 3-Nitrobenzamide.[8] Retrieved from

-

PubChem. (2025).[9] 3-Nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from

-

University of Rochester. (2026).[2] Solvents for Recrystallization.[3][5][10][11][12][13][14] Department of Chemistry. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How To [chem.rochester.edu]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. edu.rsc.org [edu.rsc.org]

- 7. icheme.org [icheme.org]

- 8. fishersci.com [fishersci.com]

- 9. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. athabascau.ca [athabascau.ca]

- 13. researchgate.net [researchgate.net]

- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Abstract

This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide. The method was developed based on a systematic, science-driven approach and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase of acetonitrile and water. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis and stability studies of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide in bulk drug substance and pharmaceutical formulations.

Introduction and Rationale

4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a novel benzamide derivative with a complex chemical structure, incorporating hydrophobic (butoxy chain) and polar (nitro, methoxy, amide) functional groups. The development of a reliable analytical method is paramount for ensuring the quality, purity, and stability of such compounds throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution and sensitivity.

The primary objective of this work was to establish a scientifically sound, validated HPLC method fit for its intended purpose: the quantitative analysis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide. This involves a multi-stage process beginning with an analysis of the analyte's physicochemical properties to inform initial method parameters, followed by systematic optimization and concluding with a comprehensive validation study as prescribed by global regulatory standards.[1][2]

Analyte Characterization and Initial Method Design

A foundational step in method development is understanding the analyte's properties, which dictate its chromatographic behavior.

-

Structure and Physicochemical Properties: The structure of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide (Figure 1) reveals several key features. The molecule is largely non-polar due to its two benzene rings and the butoxy alkyl chain. Publicly available data for structurally similar compounds, such as 4-butoxy-N-(4-cyano-2-nitrophenyl)benzamide, show a calculated XLogP3 value of approximately 3.7, indicating significant hydrophobicity.[3] This strongly suggests that Reversed-Phase (RP) chromatography, where the stationary phase is non-polar, is the most appropriate separation mode.[4]

-

UV Absorbance: The presence of multiple chromophores, specifically the benzamide core and the nitrophenyl ring, predicts strong ultraviolet (UV) absorbance. The nitroaromatic system, in particular, is known to absorb strongly in the UV region. A preliminary scan using a photodiode array (PDA) detector during initial injections is the most effective way to determine the wavelength of maximum absorbance (λmax) to ensure high sensitivity. Based on similar compounds, a λmax is anticipated between 250 nm and 320 nm.[5]

Initial Method Choices: Based on this analysis, the following starting parameters were selected:

-

Technique: Reversed-Phase HPLC

-

Stationary Phase: A C18 column was chosen as the primary candidate due to its strong hydrophobic retention characteristics, which are well-suited for an analyte with a high LogP value.

-

Mobile Phase: A combination of Acetonitrile (ACN) and water was selected. ACN is often preferred over methanol in RP-HPLC as it typically provides lower backpressure and better peak efficiency for complex aromatic compounds.[6]

-

Detection: UV/PDA detection to identify the optimal monitoring wavelength and assess peak purity.

Method Development and Optimization

The goal of optimization is to achieve a chromatogram with a sharp, symmetrical peak for the main analyte, well-resolved from any impurities or degradants, within a reasonable analysis time.

Mobile Phase and Gradient Optimization

An initial scouting gradient from 10% to 90% ACN over 20 minutes was performed. The analyte eluted at a high organic concentration, confirming its hydrophobic nature. The gradient was then systematically refined to reduce the run time while maintaining adequate separation from any potential early-eluting impurities. The final optimized gradient provides a sharp, well-defined peak with a retention time of approximately 6.8 minutes.

Wavelength Selection

The PDA detector was used to acquire the full UV spectrum of the analyte peak. The λmax was determined to be 272 nm. This wavelength was selected for all subsequent quantitative analysis as it provides the highest signal-to-noise ratio.

Method Development Workflow

The logical flow from analyte assessment to the final optimized method is a critical process grounded in chromatographic principles.

Caption: HPLC Method Development and Optimization Workflow.

Final Optimized Method and System Suitability

The following protocol represents the final, optimized method for the analysis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide.

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

-

Software: OpenLab CDS or equivalent.

-

Reagents: HPLC-grade Acetonitrile, Purified Water (18.2 MΩ·cm).

-

Reference Standard: 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide (≥99.5% purity).

Protocol: Chromatographic Conditions

All quantitative data should be summarized in a clearly structured table for easy comparison.

| Parameter | Condition |

| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Purified Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 10.1 | |

| 15.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 272 nm |

| Run Time | 15 minutes |

Protocol: Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Sample Preparation: Prepare samples to a target concentration of 100 µg/mL using the same diluent as the working standard.

Protocol: System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to be fit for its intended use. This is a core principle outlined in pharmacopeial guidelines like USP <621>.[7][8][9]

-

Equilibrate the system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) once to ensure no interfering peaks are present.

-

Inject the Working Standard Solution (100 µg/mL) six (6) times consecutively.

-

Calculate the system suitability parameters based on the six replicate injections. The system is deemed suitable if all criteria in the table below are met.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |

| %RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and the overall system. |

| %RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |

Method Validation

The optimized method was subjected to a rigorous validation study following the ICH Q2(R2) guideline to demonstrate its suitability for quantitative analysis.[10][11] The validation assesses the method's specificity, linearity, accuracy, precision, range, and robustness.[1]

Caption: ICH Q2(R2) Method Validation Workflow.

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[1] A forced degradation study was conducted by exposing the analyte solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

Results: In all stress conditions, the main analyte peak was well-resolved from all degradation product peaks, and the PDA peak purity analysis confirmed the spectral homogeneity of the analyte peak. This demonstrates the method is stability-indicating.

Linearity and Range

The linearity was evaluated by analyzing five solutions ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL).

Results: The method was found to be linear over the tested range.

| Parameter | Result | Acceptance Criteria |

| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |

| Range | 50 - 150 µg/mL | Confirmed |

Accuracy (Recovery)

Accuracy was determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (80%, 100%, and 120%) in triplicate.

Results: The method is highly accurate, with excellent recovery across all levels.

| Level | Mean Recovery (%) | %RSD | Acceptance Criteria |

| 80% | 99.8% | 0.4% | 98.0% - 102.0% |

| 100% | 100.3% | 0.3% | 98.0% - 102.0% |

| 120% | 100.1% | 0.5% | 98.0% - 102.0% |

Precision

-

Repeatability (Intra-assay precision): Assessed by analyzing six replicate preparations of the sample at 100% concentration on the same day.

-

Intermediate Precision (Inter-assay precision): Assessed by a different analyst on a different day using a different instrument.

Results: The low %RSD values confirm the method's high precision.

| Precision Type | %RSD of Assay Results | Acceptance Criteria |

| Repeatability | 0.5% | ≤ 2.0% |

| Intermediate Precision | 0.7% | ≤ 2.0% |

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio, by injecting solutions of decreasing concentration.

Results:

-

LOD: 0.15 µg/mL (S/N ratio ≥ 3:1)

-

LOQ: 0.50 µg/mL (S/N ratio ≥ 10:1)

Robustness

The robustness of the method was evaluated by deliberately varying key method parameters and observing the effect on system suitability results.

Results: The method remained robust to minor variations. All SST criteria were met under all varied conditions.

| Parameter Varied | Variation | Result on SST |

| Flow Rate | ± 0.1 mL/min | Passed |

| Column Temperature | ± 2 °C | Passed |

| Wavelength | ± 2 nm | Passed |

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide. The method development was guided by the physicochemical properties of the analyte, and the validation was performed in strict adherence to ICH Q2(R2) guidelines. The stability-indicating nature of the method makes it a reliable tool for routine quality control, purity testing, and stability monitoring in a regulated pharmaceutical environment.

References

-

United States Pharmacopeia. General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

-

U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

-

ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

-

United States Pharmacopeia. (2021). General Chapter, <621> Chromatography - USP-NF Abstract. [Link]

-

BioPharm International. (2023). FDA Issues Guidance on Analytics and Method Validation. [Link]

-

DSDP Analytics. USP <621> Chromatography. [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

-

LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

- Sznitowska, M., Klunder, M., & Placzek, M. (2010). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 67(5), 515-521.

-

Islam, T., et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

- Yoon, S., & Lee, W. (2004). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Analytical and Bioanalytical Chemistry, 378(4), 1109-1114.

-

SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

-

Sznitowska, M., Klunder, M., & Placzek, M. (2010). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]

-

International Council for Harmonisation. ICH Quality Guidelines. [Link]

-

Waters Corporation. (2002). Benzamide Application Brief. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

Wang, T., et al. (2011). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Semantic Scholar. [Link]

- Arshad, M., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3028.

-

Phenomenex. Reversed Phase HPLC Method Development Guide. [Link]

-

Thermo Fisher Scientific. (2024). Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. [Link]

-

Li, Y., et al. (2015). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. [Link]

-

PubChem. 4-methoxy-n-(2-methyl-5-nitrophenyl)benzamide (C15H14N2O4). [Link]

-

Stenutz, R. N-(4-methoxyphenyl)benzamide. [Link]

-

PubChem. 4-butoxy-N-(4-cyano-2-nitrophenyl)benzamide. [Link]

-

LookChem. Benzamide, 2-butoxy-5-nitro-. [Link]

- Saeed, S., et al. (2011). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1234.

-

Arshad, M., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. ResearchGate. [Link]

-

PubChem. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide. [Link]

-

Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]

-

NIST. Benzamide, 2-fluoro-N-(4-methoxyphenyl)-. [Link]

-

Appchem. 4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide. [Link]

Sources

- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. 4-butoxy-N-(4-cyano-2-nitrophenyl)benzamide | C18H17N3O4 | CID 85827616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. <621> CHROMATOGRAPHY [drugfuture.com]

- 8. â©621⪠Chromatography [doi.usp.org]

- 9. dsdpanalytics.com [dsdpanalytics.com]

- 10. fda.gov [fda.gov]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Microwave-assisted synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide . The target molecule represents a challenging amide coupling due to the significant electronic deactivation and steric hindrance present in the amine partner, 2-methoxy-5-nitroaniline . Traditional thermal methods often result in low conversion rates (<40%) and extended reaction times (24–48 h) for such deactivated systems. By utilizing microwave irradiation (MW), we overcome the activation energy barrier, achieving yields >85% in under 30 minutes. This guide provides a step-by-step methodology, mechanistic insight, and purification strategies suitable for medicinal chemistry and drug discovery workflows.

Introduction & Scientific Rationale

The Synthetic Challenge

The synthesis of N-aryl benzamides is a cornerstone of medicinal chemistry. However, the specific coupling of 4-butoxybenzoic acid with 2-methoxy-5-nitroaniline presents a "perfect storm" of reactivity challenges:

-

Electronic Deactivation: The nitro group (-NO₂) at the 5-position of the aniline is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the amine nitrogen via inductive (-I) and mesomeric (-M) effects.

-

Steric Hindrance: The methoxy group (-OCH₃) at the 2-position (ortho) creates steric bulk around the reaction center, impeding the approach of the electrophile.

The Microwave Solution

Microwave irradiation provides direct dielectric heating, coupling directly with polar molecules in the reaction mixture.[1] This induces rapid molecular rotation and ionic conduction, generating localized "hot spots" and increasing the frequency of effective collisions. For amide couplings involving deactivated anilines, MW irradiation allows the reaction to reach temperatures (e.g., 100–150 °C) that rapidly surmount the high activation energy (

Retrosynthetic Analysis & Workflow

The synthesis is designed as a Two-Step, One-Pot (or telescoped) procedure to maximize efficiency and safety.

-

Step 1: Activation. Conversion of 4-butoxybenzoic acid to its corresponding acid chloride (4-butoxybenzoyl chloride) using Thionyl Chloride (

). This generates a highly reactive electrophile capable of engaging the weak nucleophile. -

Step 2: Amidation. Microwave-irradiated coupling of the acid chloride with 2-methoxy-5-nitroaniline.

Figure 1: Experimental Workflow Logic

Caption: Logical workflow for the synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide via acid chloride activation.

Materials & Instrumentation

Reagents:

-

Carboxylic Acid: 4-Butoxybenzoic acid (CAS: 1498-96-0) - Purity >98%

-

Amine: 2-Methoxy-5-nitroaniline (CAS: 99-59-2) - Purity >98%

-

Activator: Thionyl Chloride (

) or Oxalyl Chloride. -

Base: Pyridine (anhydrous) or Triethylamine (

). -

Solvent: Tetrahydrofuran (THF, anhydrous) or Dichloromethane (DCM).

Instrumentation:

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator+).

-

Vials: 10 mL or 35 mL pressure-rated glass vials with Teflon-lined silicone septa.

-

Temperature Control: IR sensor (external) or Fiber Optic probe (internal - preferred for accuracy).

Experimental Protocol

Step 1: In-Situ Generation of Acid Chloride

Note: Commercial acid chlorides hydrolyze easily. Fresh generation ensures stoichiometry.

-

Weigh 4-butoxybenzoic acid (1.0 equiv, 2.0 mmol, ~388 mg) into a dry 25 mL round-bottom flask.

-

Add Thionyl Chloride (

) (3.0 equiv, 6.0 mmol). -

Add a catalytic drop of DMF (N,N-Dimethylformamide) to accelerate the chlorination.

-

Reflux at 75 °C for 1 hour under an inert atmosphere (

or Ar). -

Critical Step: Evaporate excess

in vacuo (rotary evaporator) to yield the crude 4-butoxybenzoyl chloride as a pale yellow oil/solid. Do not expose to moisture.[2]

Step 2: Microwave-Assisted Amidation

-

Dissolution: Dissolve the crude acid chloride (from Step 1) in anhydrous THF (4 mL).

-

Amine Addition: In a microwave process vial (10 mL capacity), dissolve 2-methoxy-5-nitroaniline (1.0 equiv, 2.0 mmol, ~336 mg) in anhydrous THF (3 mL).

-

Mixing: Transfer the acid chloride solution into the microwave vial containing the amine.

-

Base Addition: Add Pyridine (1.5 equiv, 3.0 mmol) to scavenge the HCl generated. Precipitate (Pyridine-HCl) may form immediately.

-

Sealing: Cap the vial with a crimp top.

-

Irradiation: Program the microwave reactor with the following parameters:

| Parameter | Setting | Rationale |

| Temperature | 120 °C | Sufficient to overcome nucleophilic deactivation. |

| Time | 15 minutes | Optimized for conversion vs. degradation. |

| Pressure Limit | 15 bar | Safety cutoff for THF vapor pressure. |

| Power | Dynamic (Max 150W) | Maintains set temperature without overshoot. |

| Stirring | High | Ensures homogeneity of the slurry. |

-

Cooling: Allow the reactor to cool the vial to <40 °C using compressed air (automatic feature).

Step 3: Workup and Purification

-

Quench: Pour the reaction mixture into 1M HCl (30 mL) to neutralize excess pyridine and protonate any unreacted aniline.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL).

-

Wash: Wash the combined organic layers with:

-

Saturated

(removes unreacted acid). -

Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization (Recommended): The crude product is typically a yellow solid. Recrystallize from hot Ethanol/Water (9:1) .

-

Dissolve in boiling ethanol.

-

Add water dropwise until turbidity persists.

-

Cool slowly to 4 °C.

-

-

Yield: Expected yield is 85–92% .

Results & Discussion

Optimization of Conditions

The following table summarizes the optimization process used to establish the protocol.

| Entry | Method | Solvent | Temp (°C) | Time | Yield (%) | Notes |

| 1 | Thermal | Toluene | 110 (Reflux) | 24 h | 35% | Incomplete conversion. |

| 2 | MW | DCM | 80 | 30 min | 55% | Temp limited by pressure. |

| 3 | MW | THF | 100 | 20 min | 72% | Good, but some amine remains. |

| 4 | MW | THF | 120 | 15 min | 89% | Optimal conversion. |

| 5 | MW | DMF | 150 | 10 min | 82% | Difficult workup (DMF removal). |

Mechanism of Action

The reaction proceeds via a Nucleophilic Acyl Substitution. The low electron density on the aniline nitrogen (due to the p-nitro group) makes the initial attack on the carbonyl carbon the rate-determining step. Microwave irradiation accelerates this step by increasing the kinetic energy of the system and enhancing the polarity of the transition state (specific microwave effect).

Figure 2: Reaction Mechanism

Caption: Simplified mechanism of the amide coupling facilitated by MW energy.

Characterization (Expected Data)

-

Appearance: Yellow crystalline solid.[3]

-

¹H NMR (400 MHz, DMSO-d₆):

- 10.50 (s, 1H, -NH, amide).

- 8.90 (d, 1H, Aniline H-6, ortho to NO₂/amide).

- 8.05 (dd, 1H, Aniline H-4).

- 7.95 (d, 2H, Benzoyl H-2,6).

- 7.30 (d, 1H, Aniline H-3, ortho to OMe).

- 7.05 (d, 2H, Benzoyl H-3,5).

- 4.05 (t, 2H, -OCH₂-).

- 3.95 (s, 3H, -OCH₃).

- 1.75 (m, 2H, alkyl).

- 1.45 (m, 2H, alkyl).

- 0.95 (t, 3H, -CH₃).

Troubleshooting Guide

-

Low Yield: Ensure the acid chloride is formed quantitatively. If using old

, distill it first. Moisture is the enemy in Step 1. -

Vial Failure: If the microwave vial over-pressurizes, reduce the temperature to 110 °C and extend time to 25 minutes. Ensure the volume does not exceed 2/3 of the vial capacity.

-

Impurity (Acid): If the starting benzoic acid persists, the

wash was insufficient. Repeat the wash or recrystallize from ethanol.

References

-

Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284. Link

-

Amide Coupling of Deactivated Anilines: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631. Link

-

Microwave Synthesis of Benzamides: Santagada, V., et al. "Microwave-enhanced solution synthesis of amides." Tetrahedron Letters, 2001, 42(31), 5171-5173. Link

-

Properties of 2-Methoxy-5-nitroaniline: "2-Methoxy-5-nitroaniline - Substance Information." National Center for Biotechnology Information. PubChem Compound Summary. Link

-

General Protocol for Acid Chloride Amidation: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Link

Sources

Troubleshooting & Optimization

Improving yield of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide synthesis

Ticket ID: #BZ-4Bn-NO2-Yield Subject: Improving yield of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Diagnostic

User Issue: Low yield and difficult purification during the synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide.

Root Cause Analysis: The synthesis involves coupling 4-butoxybenzoic acid with 2-methoxy-5-nitroaniline .[1] The primary failure mode is the electronic deactivation of the aniline component.

-

Electronic Effect: The nitro group (

) at the 5-position is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the amine.[1] -

Steric Hindrance: The methoxy group (

) at the ortho position creates steric bulk, physically impeding the attack on the carbonyl center.

Standard coupling reagents (EDC, DCC, HBTU) are often insufficient for this specific aniline derivative, leading to stalled reactions and difficult separations. The protocol below upgrades the electrophile to an acid chloride and utilizes nucleophilic catalysis to force the reaction to completion.

Optimized Protocol (The "Gold Standard")

Use this protocol to maximize conversion and simplify work-up.

Phase A: Activation (Acid Chloride Formation)

Goal: Convert the stable acid into a highly reactive electrophile.

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Nitrogen/Argon.

-

Reagents:

-

Procedure:

-

Dissolve the acid in DCM.

-

Add Oxalyl Chloride dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Bubbling (CO/CO2/HCl) must cease.

-

Evaporation: Remove solvent and excess oxalyl chloride in vacuo. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

Phase B: Coupling (The "Push-Pull" Method)

Goal: Overcome the poor nucleophilicity of the nitro-aniline.[1]

-

Reagents:

-

Procedure:

-

Dissolve the aniline, Pyridine, and DMAP in anhydrous DCM in a separate flask.

-

Add the Acid Chloride solution (from Phase A) dropwise to the amine solution at 0°C.

-

Thermal Boost: Warm to RT. If TLC shows <50% conversion after 4 hours, heat to mild reflux (40°C) overnight.

-

-

Work-up:

-

Quench with 1M HCl (removes Pyridine/DMAP and unreacted aniline).

-

Wash with Sat. NaHCO3 (removes unreacted acid).

-

Wash with Brine, dry over MgSO4, and concentrate.

-

Phase C: Purification

Avoid column chromatography if possible. This product crystallizes well.

-

Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate. Add Hexanes (or Heptane) dropwise until cloudy. Cool slowly to 4°C.

Visual Workflow & Logic

The following diagrams illustrate the reaction pathway and the troubleshooting logic.

Caption: Reaction scheme emphasizing the conversion to Acid Chloride and DMAP-catalyzed coupling.

Caption: Decision tree for diagnosing common failure modes in nitro-aniline couplings.

Troubleshooting FAQs

Q: Can I use Thionyl Chloride (

Q: Why is DMAP necessary? Can't I just use Triethylamine? A: For electron-deficient anilines (like your 5-nitro substrate), Triethylamine is often too weak to catalyze the reaction effectively.[1] DMAP forms a highly reactive N-acylpyridinium intermediate that is much more susceptible to attack by the poor nucleophile than the acid chloride itself [1].

Q: The product oils out during recrystallization.[5] What do I do? A: This is common with alkoxy-benzamides.

-

Re-dissolve the oil in a small amount of DCM.

-

Evaporate to a foam.

-

Add the crystallization solvent (e.g., Ethanol) and heat to reflux.

-

Seed the solution: Add a tiny crystal of crude product or scratch the glass while cooling.

-

Cool very slowly (wrap the flask in foil/towel) to room temperature before putting it on ice.

Q: My LC-MS shows a mass corresponding to the "Dimer" or Anhydride. A: This usually happens if moisture enters Phase A. The acid chloride hydrolyzes back to the acid, which then reacts with the remaining acid chloride to form the anhydride. Solution: Ensure strictly anhydrous conditions during Phase A.

Comparative Data: Coupling Methods

| Method | Reagents | Suitability for Nitro-Anilines | Pros | Cons |

| Acid Chloride (Recommended) | High | High reactivity; drives reaction to completion.[1] | Moisture sensitive; requires 2 steps. | |

| Standard Carbodiimide | EDC / HOBt | Low | Mild conditions; 1-pot.[1] | Urea byproduct difficult to remove; often fails for deactivated amines. |

| High-End Coupling | HATU / DIPEA | Medium-High | Very strong activation.[1] | Expensive; difficult to remove HATU byproducts from non-polar products. |

References

-

Montalbetti, C.A.G.N. and Falque, V. (2005).[6][7][8] "Amide bond formation and peptide coupling."[6][9] Tetrahedron, 61(46), 10827-10852.[1] Link

-

Valeur, E. and Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

-

Arshad, M., et al. (2012).[10] "4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide."[1][10] Acta Crystallographica Section E, E68, o2926. Link(Reference for structural characterization of similar nitro-benzamides).

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. orgosolver.com [orgosolver.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mch.estranky.sk [mch.estranky.sk]

- 8. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 9. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Support Center: 2-Methoxy-5-Nitroaniline Nucleophilicity

Status: Operational Ticket Focus: Overcoming Low Nucleophilicity in 2-Methoxy-5-Nitroaniline (CAS: 99-59-2) Assigned Specialist: Senior Application Scientist

Core Analysis: The "Dead" Nucleophile Problem

User Query: "I am trying to react 2-methoxy-5-nitroaniline with a carboxylic acid using EDC/HOBt, but I see zero conversion. The amine seems completely inert. Is my reagent bad?"

Technical Diagnosis: Your reagent is likely fine. The issue is intrinsic to the substrate. 2-Methoxy-5-nitroaniline is an exceptionally poor nucleophile due to the electronic "tug-of-war" occurring on the aromatic ring.

-

The Nitro Effect (Deactivation): The nitro group (

) at the 5-position is a potent electron-withdrawing group (EWG). Through resonance, it effectively "locks" the nitrogen lone pair into the ring system, drastically reducing its availability for nucleophilic attack. -

The Methoxy Effect (Sterics/Electronics): While the methoxy group (

) is technically an electron donor, its position ortho to the amine creates steric hindrance. Furthermore, the inductive withdrawal from the oxygen atom dominates over resonance donation in this specific geometric configuration.

Quantitative Reality Check:

-

pKa (Conjugate Acid): ~2.[1]49. Compare this to unsubstituted aniline (~4.6). This log-scale difference means 2-methoxy-5-nitroaniline is roughly 100x less basic (and by proxy, less nucleophilic) than standard aniline.

Troubleshooting Guides (Ticket-Based)

Ticket #001: Amide Coupling Fails with Standard Reagents

Issue: No product formation using carbodiimides (EDC, DCC) or uronium salts (HATU). Resolution: Switch to High-Energy Electrophiles.

Standard coupling reagents generate an active ester intermediate that is not electrophilic enough to capture this sluggish amine. You must upgrade the electrophile.

Protocol A: The Acid Chloride Method (Recommended)

-

Activation: Convert your carboxylic acid to an acid chloride using Thionyl Chloride (

) or Oxalyl Chloride. Do not isolate if volatile; use crude. -

Solvent: Dry Dichloromethane (DCM) or Toluene.

-

Base: Pyridine (3.0 equiv) acts as both base and nucleophilic catalyst (forming the N-acylpyridinium ion, which is highly reactive).

-

Conditions: If room temperature fails after 2 hours, heat to reflux (DCM: 40°C, Toluene: 80°C).

Protocol B: The

-

Mix: Carboxylic Acid (1.0 eq) + Amine (1.0 eq) in Pyridine.

-

Add:

(1.1 eq) dropwise at 0°C. -

Reaction: Stir at 0°C for 30 mins, then warm to RT. The phosphorus activates the acid effectively for weak amines.

Ticket #002: Buchwald-Hartwig Cross-Coupling Stalls

Issue: Pd-catalyzed coupling with aryl halides results in <10% yield. Resolution: Ligand Selection and Base Strength.[2]

Electron-deficient anilines struggle with the reductive elimination step in the catalytic cycle.[3] The Pd-N bond is strong, and the amine doesn't want to leave the metal.

Optimized System:

-

Catalyst: Pd(OAc)

or Pd -

Ligand (CRITICAL): BrettPhos or tBuBrettPhos .[4] These bulky, electron-rich biaryl phosphine ligands are specifically engineered to accelerate reductive elimination for electron-poor anilines.

-

Base:

(weaker) often fails. Use NaOtBu (Sodium tert-butoxide) or K_3PO_4 (anhydrous). -

Solvent: t-Amyl alcohol or Dioxane at 100–110°C.

Why this works: BrettPhos creates a crowded metal center that sterically "pushes" the product off the catalyst, overcoming the electronic reluctance of the nitroaniline.

Ticket #003: SNAr Reaction (Nucleophilic Aromatic Substitution)

Issue: Attempting to displace a chloride from a heterocycle (e.g., chloropyrimidine) fails. Resolution: Anionic Activation (Deprotonation).

The neutral amine is too weak to attack most electrophiles. You must convert it into its anide anion (

Protocol:

-

Dissolve: 2-Methoxy-5-nitroaniline in anhydrous DMF or THF.

-

Deprotonate: Add NaH (Sodium Hydride, 60% dispersion) (1.2 eq) at 0°C.

-

Observation: Evolution of

gas and color change (usually deep red/orange) indicates anion formation.

-

-

React: Stir for 15 mins, then add the electrophile (e.g., 2-chloropyrimidine).

-

Temperature: Warm to RT or 60°C. The anion is a strictly superior nucleophile and will attack species that the neutral amine ignores.

Visualizing the Strategy

Diagram 1: Reactivity Decision Tree

This flowchart guides you to the correct experimental condition based on your intended reaction.

Caption: Decision matrix for selecting reaction conditions based on the specific electronic limitations of 2-methoxy-5-nitroaniline.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes. Because the reaction rate is limited by the high activation energy required to get the lone pair to attack, microwave irradiation (100–150°C) is highly effective, particularly for SNAr and amide couplings using acid chlorides.

Q: How do I purify the product? The starting material streaks on TLC. A: 2-Methoxy-5-nitroaniline is weakly polar but can streak due to the amine.

-

TLC Tip: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica and sharpens the spot.

-

Visualization: The nitro group makes the compound UV active (254 nm) and often yellow/orange to the naked eye.

Q: Is the methoxy group stable under these harsh conditions?

A: Generally, yes. The methoxy ether linkage is robust against the bases (NaH, NaOtBu) and acid chlorides used here. However, avoid strong Lewis acids (like

Summary Data Table

| Reaction Type | Standard Reagent (Fail) | Recommended Reagent (Success) | Key Mechanism |

| Amide Coupling | EDC / NHS / HATU | Acid Chloride / Pyridine | Electrophile activation (N-acylpyridinium) |